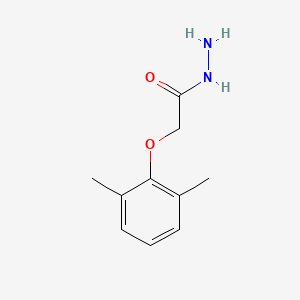![molecular formula C15H15NO2 B1298037 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 462066-97-3](/img/structure/B1298037.png)
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (DMCQC) is a synthetic compound with a wide range of applications in scientific research. It has been extensively studied in the fields of biochemistry, physiology, and pharmacology, and is widely used in laboratory experiments. DMCQC has a unique chemical structure, which gives it a range of properties that make it useful for a variety of research purposes.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Tricyclic Quinolone Antibacterial Agent : A study discussed the synthesis and antibacterial activity of a tricyclic quinolone compound similar to the one . This research highlighted the importance of stereochemistry at a specific position in the molecule, which significantly affected its antibacterial efficacy (Gerster et al., 1987).
Synthesis and Bioactivity
- Synthesis of Pyrimidoquinolines : Research explored the synthesis of pyrimidoquinolines, a category closely related to the compound . This study focused on synthesizing derivatives through different routes, contributing to the understanding of this class of compounds (Levine & Bardos, 1972).
- Synthesis and Evaluation for Cytotoxicity and Anti-HIV : Another study involved synthesizing a compound similar to the one and evaluating its cytotoxicity and anti-HIV properties. This underscores the potential therapeutic applications of such compounds (Zhang et al., 2003).
Photocyclisation Synthesis
- Photocyclisation to Produce Annulated Quinolines : A study investigated the synthesis of annulated quinolines, including compounds similar to the one , via photocyclisation. This method has implications for the efficient synthesis of complex quinoline derivatives (Austin et al., 2007).
Diuretic Activity
- Synthesis and Diuretic Activity : Research focused on the synthesis of quinoline derivatives and their diuretic activity, demonstrating the potential of these compounds in medical applications (Ukrainets et al., 2013).
Eigenschaften
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-6-9(2)14-11(7-8)13(15(17)18)10-4-3-5-12(10)16-14/h6-7H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMBHZFNMLLSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCCC3=N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

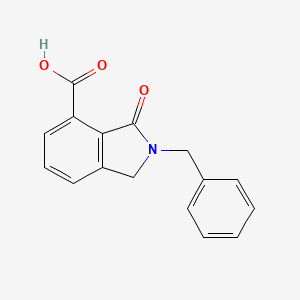

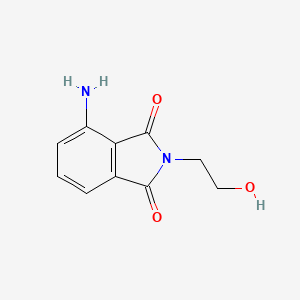
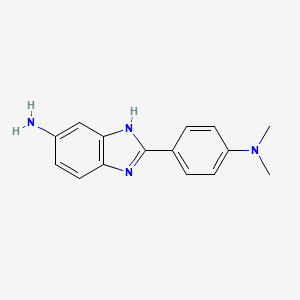

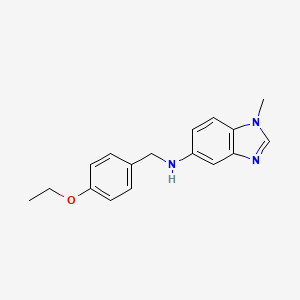

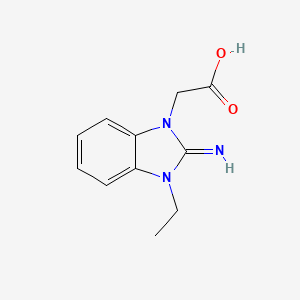

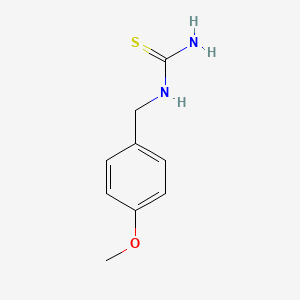
![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)
